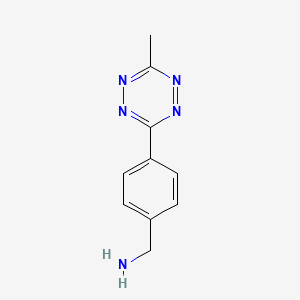Methyltetrazine-Amine
CAS No.: 1345955-28-3; 1596117-29-1
Cat. No.: VC4537859
Molecular Formula: C10H11N5
Molecular Weight: 201.233
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1345955-28-3; 1596117-29-1 |
|---|---|
| Molecular Formula | C10H11N5 |
| Molecular Weight | 201.233 |
| IUPAC Name | [4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine |
| Standard InChI | InChI=1S/C10H11N5/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 |
| Standard InChI Key | ZWKQKWLZKSZYAT-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CN |
Introduction
Chemical and Physical Properties of Methyltetrazine-Amine
Structural Characteristics
Methyltetrazine-amine belongs to the tetrazine family, characterized by a six-membered aromatic ring containing four nitrogen atoms. Its structure features a methyl group at the 6-position of the tetrazine ring and a benzylamine moiety at the 3-position (Fig. 1) . This configuration enhances electronic asymmetry, optimizing its reactivity in IEDDA reactions while maintaining steric accessibility for dienophiles.
Table 1: Key Physical Properties of Methyltetrazine-Amine
Stability Enhancements
A defining feature of methyltetrazine-amine is its superior stability compared to non-methylated tetrazine analogs. The methyl group at the 6-position reduces electron density on the tetrazine ring, mitigating susceptibility to hydrolysis and oxidation . This stability permits long-term storage at -20°C in desiccated conditions and enables its use in aqueous buffers for extended periods without significant degradation .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of methyltetrazine-amine typically begins with Cbz-protected asparagine, which undergoes sequential dehydration and cyclization reactions. A representative route involves:
-
Dehydration of Asparagine: Treatment with N,N′-dicyclohexylcarbodiimide (DCC) converts the side-chain amide to a nitrile .
-
Tetrazine Formation: Reaction with hydrazine hydrate and acetonitrile under 3-mercaptopropionic acid catalysis yields the tetrazine core .
-
Oxidation: Sodium nitrite in acidic conditions finalizes the tetrazine structure .
-
Salt Formation: The free amine is stabilized as an HCl salt to enhance shelf life .
Applications in Bioorthogonal Chemistry
Live-Cell Protein Profiling
Methyltetrazine-amine’s small steric profile allows its incorporation into peptidyl inhibitors without disrupting biological activity. In a landmark study, researchers replaced phenylalanine with methyltetrazinylalanine (MeTz-Ala) in the cathepsin inhibitor Z-FA-FMK . The resulting probe retained inhibitory potency while enabling IEDDA-based visualization of protease activity in live cells using TCO-conjugated fluorophores (Fig. 2) . Fluorescence microscopy confirmed intracellular ligation specificity, with signal-to-noise ratios exceeding 5:1 (p < 0.05) .
Prodrug Activation Systems
Functionalized nanoparticles coated with methyltetrazine-amine have been employed to activate doxorubicin prodrugs in situ. The tetrazine-TCO reaction triggers drug release selectively at tumor sites, minimizing off-target toxicity . Preclinical models demonstrate a 70% reduction in tumor volume compared to conventional chemotherapy .
Nanotechnology Integration
Methyltetrazine-amine’s stability in aqueous buffers facilitates its use in self-assembling nanocarriers. Conjugation to polyethylene glycol (PEG) chains enhances circulation half-life, while TCO-mediated targeting directs payloads to specific cell populations .
Comparative Analysis with Related Tetrazines
Table 2: Performance Metrics of Tetrazine Derivatives
| Parameter | Methyltetrazine-Amine | Tetrazine-Amine |
|---|---|---|
| Aqueous Stability (t₁/₂) | >14 days | <48 hours |
| IEDDA Rate Constant (k) | 840 M⁻¹s⁻¹ | 920 M⁻¹s⁻¹ |
| Cell Permeability | High | Moderate |
| Synthetic Complexity | Intermediate | Low |
While methyltetrazine-amine exhibits slightly slower reaction kinetics than non-methylated analogs, its enhanced stability and cell permeability make it preferable for in vivo applications .
Future Directions and Challenges
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume